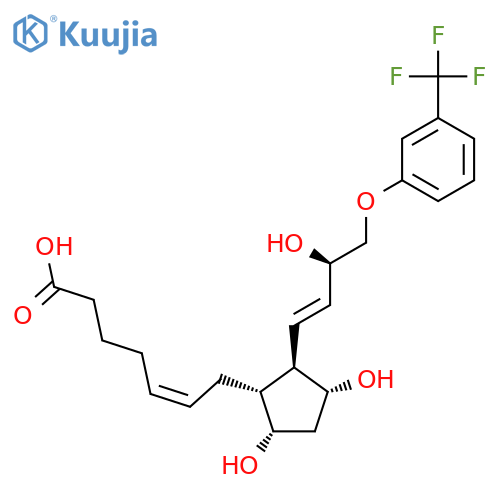Cas no 54276-17-4 ((+)-Fluprostenol)
(+)-Fluprostenolは、プロスタグランジンF2α(PGF2α)の合成アナログであり、強力なFP受容体アゴニストとして知られる。その高い生物学的活性により、眼科学分野では緑内障治療における眼圧降下剤としての応用が注目されている。化学的には、天然型PGF2αに比べて酵素分解に対する耐性が向上しており、作用持続時間が長いことが特徴である。また、立体選択的に合成された(+)-エナンチオマーは、より優れた受容体親和性を示す。研究用途では、細胞内カルシウム動態の解析やFP受容体シグナル伝達機構の解明に有用なツールとして利用される。

(+)-Fluprostenol structure
商品名:(+)-Fluprostenol
CAS番号:54276-17-4
MF:C23H29O6F3
メガワット:458.46796
CID:836150
(+)-Fluprostenol 化学的及び物理的性質
名前と識別子
-
- (+)-Fluprostenol
- Travoprost Acid
- [3H]-Travoprost acid
- Fluprostenol
-
計算された属性
- せいみつぶんしりょう: 458.19200
じっけんとくせい
- PSA: 107.22000
- LogP: 3.56040
(+)-Fluprostenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | T715620-1mg |
(z)-7-((1r,2r,3r,5s)-3,5-dihydroxy-2-((r,e)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoicacid |
54276-17-4 | 1mg |
¥3080.00 | 2023-09-15 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21224-100 mg |
(+)-Fluprostenol |
54276-17-4 | 99.56% | 100MG |
¥11817.00 | 2022-09-24 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21224-200 mg |
(+)-Fluprostenol |
54276-17-4 | 99.56% | 200mg |
¥17725.00 | 2022-09-24 | |
| TRC | T715620-2.5mg |
Travoprost Acid |
54276-17-4 | 2.5mg |
$ 176.00 | 2023-09-05 | ||
| TRC | T715620-10mg |
Travoprost Acid |
54276-17-4 | 10mg |
$ 506.00 | 2023-09-05 | ||
| S e l l e c k ZHONG GUO | E0979-5mg |
Travoprost Acid |
54276-17-4 | 5mg |
¥1957.71 | 2022-04-26 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9742-25mg |
(+)-Fluprostenol |
54276-17-4 | 98% | 25mg |
¥11705.00 | 2023-09-09 | |
| MedChemExpress | HY-108560-10mg |
(+)-Fluprostenol |
54276-17-4 | 95.39% | 10mg |
¥3040 | 2024-04-18 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21224-5 mg |
(+)-Fluprostenol |
54276-17-4 | 99.56% | 5mg |
¥1728.00 | 2022-09-24 | |
| MedChemExpress | HY-108560-1mg |
(+)-Fluprostenol |
54276-17-4 | 95.39% | 1mg |
¥760 | 2024-04-18 |
(+)-Fluprostenol 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
54276-17-4 ((+)-Fluprostenol) 関連製品
- 340181-93-3(5-Heptenoic acid, 7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-)
- 157283-68-6(Travoprost)
- 40666-16-8(Fluprostenol)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
(CAS:54276-17-4)Travoprost Acid

清らかである:99%
はかる:G
価格 ($):問い合わせ